molecular formula C7H7FO2S B563027 4-Fluorophenyl Methyl Sulfone-d4 CAS No. 1189981-42-7

4-Fluorophenyl Methyl Sulfone-d4

Cat. No.: B563027
CAS No.: 1189981-42-7
M. Wt: 178.214
InChI Key: DPJHZJGAGIWXTD-QFFDRWTDSA-N
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Description

4-Fluorophenyl Methyl Sulfone-d4 is a deuterated analog of 4-Fluorophenyl Methyl Sulfone (CAS 455-15-2), where four hydrogen atoms are replaced with deuterium. The parent compound, 4-Fluorophenyl Methyl Sulfone, consists of a fluorophenyl group bonded to a methyl sulfone moiety (SO₂CH₃). Its molecular formula is C₇H₇FO₂S, with a molecular weight of 174.19 g/mol (non-deuterated form) . The deuterated version is primarily utilized in spectroscopic studies, such as NMR, due to the isotopic labeling, which reduces signal interference from protonated solvents or matrices.

Properties

CAS No.

1189981-42-7

Molecular Formula

C7H7FO2S

Molecular Weight

178.214

IUPAC Name

1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfonylbenzene

InChI

InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D

InChI Key

DPJHZJGAGIWXTD-QFFDRWTDSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)F

Synonyms

1-Fluoro-4-(methylsulfonyl)benzene-d4;  p-Fluorophenyl Methyl Sulfone-d4;  1-Fluoro-4-methanesulfonylbenzene-d4;  4-Methylsulfonyl-1-fluorobenzene-d4;  Methyl 4-Fluorophenyl-d4 Sulfone;  NSC 226256-d4;  p-Fluorophenyl-d4 Methyl Sulfone; 

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a single-electron transfer (SET) mechanism, where magnesium reduces the sulfonyl chloride to a sulfinate intermediate. This intermediate subsequently couples with the deuterated methyl halide in the presence of sodium iodide (NaI) and dimethyl sulfoxide (DMSO) (). Ultrasound irradiation (40 kHz, 600 W) enhances reaction efficiency by improving mass transfer and reducing aggregation of magnesium particles. Key parameters include:

  • Temperature : 60°C for 1–4 hours (depending on halide reactivity).

  • Solvent System : Tetrahydrofuran (THF) and DMSO in a 3:1 ratio.

  • Deuterated Reagents : CD3I (iodomethane-d3) achieves >95% isotopic incorporation, whereas CD3Br requires extended reaction times (4 hours) for comparable yields ().

Large-Scale Procedure

A modified protocol for gram-scale synthesis involves:

  • Charging a Schlenk flask with 4-fluorobenzenesulfonyl chloride (1 mmol), magnesium turnings (1.2 mmol), and THF under argon.

  • Sonication at 25°C for 1 hour to activate the magnesium.

  • Addition of NaI (1 mmol), CD3I (1.2 mmol), and DMSO.

  • Heating to 60°C under ultrasound for 1 hour.

  • Quenching with aqueous NH4Cl and extraction with ethyl acetate.

  • Purification via silica gel chromatography (petroleum ether/ethyl acetate = 5:1).

This method yields this compound in 92–98% isolated yield, with deuterium incorporation confirmed by mass spectrometry ().

Spectral Characterization and Isotopic Analysis

NMR Spectroscopy

  • 1H NMR (600 MHz, CDCl3) : The methyl-d3 group appears as a singlet at δ 2.42 (vs. δ 2.45 for the non-deuterated analog), with intensity reduced by 75% due to deuterium substitution (). Protons on the fluorophenyl ring remain unchanged (δ 7.23–7.50).

  • 13C NMR (150 MHz, CDCl3) : The methyl carbon signal at δ 21.6 splits into a septet (J = 19 Hz) due to coupling with deuterium.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms a molecular ion peak at m/z 183.0421 (C7H5D4FO2S, [M]+), with a 4-Da shift relative to the non-deuterated compound ().

Challenges in Deuteration Efficiency

Isotopic purity hinges on:

  • Reagent Quality : CD3I must be ≥99.5% isotopic enrichment to avoid residual CH3 groups.

  • Reaction Conditions : Prolonged heating or acidic conditions may lead to deuterium-proton exchange, necessitating strict temperature control (≤60°C) and neutral pH ().

Industrial-Scale Considerations

The magnesium-mediated method is preferred for scalability:

  • Cost Efficiency : CD3I costs ~$500/g, but the reaction’s high atom economy (85%) mitigates expenses.

  • Purification : Flash chromatography on silica gel achieves >99% purity, with residual Mg salts removed via aqueous washes ( ).

Chemical Reactions Analysis

4-Fluorophenyl Methyl Sulfone-d4 undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Studies
Research has shown that sulfones, including 4-fluorophenyl methyl sulfone-d4, exhibit antimicrobial properties. A study focusing on the synthesis of N-alkyl and N-sulfonyl derivatives demonstrated that these compounds can inhibit the growth of certain bacterial strains. The presence of the fluorine atom enhances the biological activity of the sulfone moiety, making it a valuable candidate for developing new antimicrobial agents .

Antiandrogen Activity
The compound has been involved in studies assessing its structure-activity relationships concerning antiandrogen activity. A series of derivatives were synthesized to evaluate their efficacy against androgen receptors. The results indicated that modifications to the sulfone structure significantly influenced their biological activity, suggesting potential therapeutic applications in hormone-related conditions .

Analytical Chemistry Applications

Mass Spectrometry and NMR Studies
this compound is frequently used as an internal standard in mass spectrometry due to its stable isotopic labeling. Its deuterated form allows for clear differentiation in spectral analysis, aiding in the identification and quantification of various metabolites in complex biological samples. This application is particularly relevant in pharmacokinetic studies where precise measurement of drug concentrations is crucial .

Reactivity Studies
The compound has also been utilized in reactivity studies involving nucleophilic substitutions. For instance, experiments involving 2-phenylethanethiol demonstrated that this compound reacts predictably under various conditions, which is essential for understanding its behavior in synthetic pathways .

Biochemical Research

Inhibition Studies
In biochemical research, this compound has been evaluated for its inhibitory effects on specific enzymes, such as LpxC from Pseudomonas aeruginosa. This enzyme is crucial for bacterial survival, and analogs of the compound have shown promising results in inhibiting bacterial growth through a mechanism involving binding kinetics. Such studies are vital for developing new antibiotics against resistant bacterial strains .

Data Tables

Application AreaKey FindingsReference
Antimicrobial ActivityInhibitory effects on bacterial growth
Antiandrogen ActivityStructure-activity relationships explored
Mass SpectrometryUsed as an internal standard for metabolite analysis
Reactivity StudiesPredictable nucleophilic substitution reactions
Enzyme InhibitionEffective against LpxC enzyme

Case Studies

  • Antimicrobial Efficacy : A study conducted on various sulfone derivatives found that this compound exhibited significant antimicrobial activity against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.
  • Enzyme Kinetics : Research on the inhibition of LpxC revealed that analogs of this compound could effectively reduce bacterial load in murine models, demonstrating its potential therapeutic application in treating infections caused by multidrug-resistant bacteria.
  • Analytical Method Development : The use of this compound as an internal standard facilitated the development of a robust LC-MS method for detecting drug metabolites, improving accuracy and reliability in pharmacokinetic studies.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl Methyl Sulfone-d4 involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of 4-Fluorophenyl Methyl Sulfone and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
4-Fluorophenyl Methyl Sulfone C₇H₇FO₂S 174.19 -F (para), -SO₂CH₃ Not reported Compact structure; deuterated form used in NMR
4-Chlorophenyl Phenyl Sulfone C₁₂H₉ClO₂S 252.72 -Cl (para), -SO₂C₆H₅ 80–00-2 (CAS) Higher molecular weight; chloro substituent enhances stability
4,4'-Difluorodiphenyl Sulfone C₁₂H₈F₂O₂S 254.25 -F (para on both phenyls) 98–100 Symmetrical structure; dual fluorination increases polarity
4-Fluorophenyl n-Hexyl Sulfone C₁₂H₁₇FO₂S 260.33 -F (para), -SO₂(CH₂)₅CH₃ Not reported Extended alkyl chain improves lipophilicity

Key Observations :

  • Chlorine’s higher atomic weight and electronegativity compared to fluorine may also influence reactivity in substitution reactions.
  • Symmetry vs. Asymmetry : 4,4'-Difluorodiphenyl Sulfone’s symmetrical structure (dual para-fluorophenyl groups) contributes to a higher melting point (98–100°C) compared to asymmetrical analogs, likely due to improved crystal packing .
  • Alkyl Chain Modifications : The n-hexyl chain in 4-Fluorophenyl n-Hexyl Sulfone increases hydrophobicity, making it more suitable for applications requiring lipid membrane penetration .

Q & A

Basic Research Questions

Q. How is 4-Fluorophenyl Methyl Sulfone-d4 synthesized, and what reaction conditions optimize deuterium incorporation?

  • Methodological Answer : The synthesis involves substituting hydrogen atoms with deuterium at specific positions. A common approach uses deuterated reagents (e.g., D₂O or CD₃I) under controlled anhydrous conditions. For example, deuterium incorporation in sulfone derivatives is optimized by refluxing the precursor (e.g., 4-fluorophenyl methyl sulfide) with deuterated methyl iodide (CD₃I) in the presence of a silver(I) catalyst. Reaction monitoring via LC-MS ensures >98% isotopic purity . Side products (e.g., non-deuterated analogs) are minimized by iterative recrystallization in deuterated solvents like DMSO-d₆ .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies residual proton signals (e.g., absence of CH₃ peaks at ~2.5 ppm confirms deuteration). ¹⁹F NMR verifies the fluorophenyl group’s integrity (δ ~ -115 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion cluster ([M+H]⁺) with a mass shift of +4 Da compared to the non-deuterated analog .
  • X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond angles and deuterium positions, with R-factors < 0.05 confirming structural accuracy .

Q. What purification methods ensure high isotopic purity for this compound?

  • Methodological Answer : Chromatographic techniques (e.g., reverse-phase HPLC with deuterated methanol) separate deuterated and non-deuterated species. Isotopic purity is validated via isotopic ratio mass spectrometry (IRMS), targeting ≥99% deuterium incorporation. Residual solvents are removed under vacuum with deuterium-compatible traps .

Advanced Research Questions

Q. How does deuterium labeling affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Kinetic isotope effects (KIEs) are measured using comparative kinetics. For example, Suzuki-Miyaura coupling reactions with this compound show reduced reaction rates (k_H/k_D ~ 2–3) due to stronger C-D bonds. Isotopic labeling also stabilizes intermediates in photochemical reactions, as shown via time-resolved spectroscopy .

Q. How can researchers resolve contradictions in NMR data caused by isotopic substitution?

  • Methodological Answer :

  • Dynamic NMR : Exchange spectroscopy (EXSY) identifies deuteration-induced line broadening in ¹³C spectra.
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict chemical shifts for deuterated analogs, resolving ambiguities in overlapping signals .

Q. What strategies are used to study the metabolic stability of deuterated sulfones in biological systems?

  • Methodological Answer :

  • In vitro assays : Microsomal stability tests (e.g., human liver microsomes) compare half-life (t₁/₂) of deuterated vs. non-deuterated compounds. LC-MS/MS quantifies metabolites, with deuterium reducing oxidative metabolism (e.g., CYP450-mediated dealkylation) .
  • Isotope Tracing : Deuterium retention is tracked in vivo using isotope-ratio mass spectrometry (IRMS) in rodent models .

Q. How is computational modeling used to predict the impact of deuteration on the compound’s crystal structure?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., using GROMACS) assess deuteration effects on crystal packing. SHELXL refines X-ray data to model deuterium positions, revealing altered lattice parameters (e.g., 0.5–1.0% expansion in unit cell volume) compared to non-deuterated analogs .

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